molecular formula C18H20N2O5 B4072621 2-(2-sec-butylphenoxy)-N-(2-hydroxy-5-nitrophenyl)acetamide

2-(2-sec-butylphenoxy)-N-(2-hydroxy-5-nitrophenyl)acetamide

Cat. No. B4072621
M. Wt: 344.4 g/mol
InChI Key: GTIOUOABDNOUQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-sec-butylphenoxy)-N-(2-hydroxy-5-nitrophenyl)acetamide, also known as NBHA, is a chemical compound that has gained attention in scientific research due to its potential use as a drug. This compound belongs to the class of N-aryl hydroxamic acids and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 2-(2-sec-butylphenoxy)-N-(2-hydroxy-5-nitrophenyl)acetamide involves the inhibition of HDACs. By inhibiting HDACs, this compound increases the acetylation of histones, which leads to changes in gene expression. This alteration in gene expression can lead to the suppression of tumor growth and inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. Additionally, this compound has been found to have anti-microbial properties by inhibiting the growth of various bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2-sec-butylphenoxy)-N-(2-hydroxy-5-nitrophenyl)acetamide in lab experiments is its specificity for HDAC inhibition. This compound has been shown to selectively inhibit HDACs, which makes it a valuable tool for studying the role of HDACs in disease. However, one limitation of using this compound in lab experiments is its solubility. This compound has low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

For research on 2-(2-sec-butylphenoxy)-N-(2-hydroxy-5-nitrophenyl)acetamide include the development of more potent and selective HDAC inhibitors and investigation of its potential use in combination with other drugs for the treatment of various diseases.

Scientific Research Applications

2-(2-sec-butylphenoxy)-N-(2-hydroxy-5-nitrophenyl)acetamide has been extensively studied for its potential use as a drug in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs has been linked to the treatment of various diseases, including cancer and inflammation.

properties

IUPAC Name

2-(2-butan-2-ylphenoxy)-N-(2-hydroxy-5-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-3-12(2)14-6-4-5-7-17(14)25-11-18(22)19-15-10-13(20(23)24)8-9-16(15)21/h4-10,12,21H,3,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIOUOABDNOUQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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